molecular formula C37H66O8 B1248466 Rollimusin

Rollimusin

Cat. No.: B1248466
M. Wt: 638.9 g/mol
InChI Key: AFKUAQRKQMVATG-UHYBWJLZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rollimusin (compound ID 18898) is a bioactive acetogenin isolated from the unripe fruits of Rollinia mucosa (Annonaceae family), a tropical plant traditionally used in herbal medicine for its cytotoxic properties . Structurally, it belongs to the class of annonaceous acetogenins, characterized by long aliphatic chains with terminal γ-lactone rings and multiple oxygenated functional groups (e.g., epoxide, hydroxyl). These compounds are renowned for their potent cytotoxicity against cancer cells by inhibiting mitochondrial complex I (NADH-ubiquinone oxidoreductase), leading to ATP depletion and apoptosis .

It was first isolated in 1999 alongside other acetogenins, such as bullatalicinone and rolliacocin, through ethyl acetate extraction of Rollinia mucosa fruits . Its pharmacological profile highlights its role in natural product-based anticancer research, particularly due to its selectivity toward malignant cells over healthy tissues .

Properties

Molecular Formula

C37H66O8

Molecular Weight

638.9 g/mol

IUPAC Name

4-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1S)-1,5-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-8,13-dihydroxytridecyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C37H66O8/c1-3-4-5-10-16-30(39)19-14-21-32(41)34-23-25-36(45-34)35-24-22-33(44-35)31(40)20-13-12-18-29(38)17-11-8-6-7-9-15-28-26-27(2)43-37(28)42/h26-27,29-36,38-41H,3-25H2,1-2H3/t27?,29?,30?,31-,32+,33-,34-,35-,36-/m1/s1

InChI Key

AFKUAQRKQMVATG-UHYBWJLZSA-N

Isomeric SMILES

CCCCCCC(CCC[C@@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCC(CCCCCCCC3=CC(OC3=O)C)O)O)O)O

Canonical SMILES

CCCCCCC(CCCC(C1CCC(O1)C2CCC(O2)C(CCCCC(CCCCCCCC3=CC(OC3=O)C)O)O)O)O

Synonyms

rollimusin

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues from Rollinia mucosa

Rollimusin shares its botanical source with several structurally related compounds, including Rollicosin (ID 18897) and Rolliniastatin 1 (ID 18899). The table below summarizes their key properties:

Compound Physical Form Pharmacological Activity Source
Rollimusin Waxy solid Cytotoxic, antitumor Rollinia mucosa
Rollicosin Colorless powder Cytotoxic Rollinia mucosa
Rolliniastatin 1 Not specified Antitumor, cytotoxic Rollinia mucosa
Rockogenin Crystalline solid Not explicitly stated (likely cytotoxic) Rosa cymosa

Key Observations :

  • Activity: While all three compounds exhibit cytotoxicity, Rolliniastatin 1 is specifically noted for antitumor activity, suggesting a broader therapeutic scope .
Comparison with Graviola-Derived Acetogenins

Graviola (Annona muricata), a related Annonaceae species, produces acetogenins like bullatacin, asimicin, and squamocin, which are functionally analogous to Rollimusin:

Compound Selectivity for Cancer Cells Mechanism of Action Source
Rollimusin High Mitochondrial complex I inhibition Rollinia mucosa
Bullatacin High Complex I inhibition, ATP depletion Annona muricata
Asimicin Moderate Apoptosis induction via ROS generation Annona squamosa

Key Differences :

  • Source Specificity: Rollimusin is unique to Rollinia mucosa, whereas bullatacin and asimicin are derived from other Annonaceae species. This may result in variations in stereochemistry and bioactivity .
  • Mechanistic Nuances : Bullatacin and Rollimusin both target mitochondrial complex I, but asimicin’s reliance on reactive oxygen species (ROS) suggests divergent pathways for cytotoxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rollimusin
Reactant of Route 2
Rollimusin

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